molecular formula C19H27N3O4S2 B12213292 N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12213292
M. Wt: 425.6 g/mol
InChI Key: FJYIXYFSMHGQTP-UHFFFAOYSA-N
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Description

N-[(2E)-3-[4-(Diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido group, a 4-(diethylamino)-2-methylphenyl substituent, and a 2-methoxyacetamide moiety. Its structural complexity arises from the fusion of sulfur-containing heterocycles, electron-donating substituents (e.g., diethylamino and methoxy groups), and a conjugated enamine system, which may influence its electronic properties and binding affinity to biological targets.

Properties

Molecular Formula

C19H27N3O4S2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C19H27N3O4S2/c1-5-21(6-2)14-7-8-15(13(3)9-14)22-16-11-28(24,25)12-17(16)27-19(22)20-18(23)10-26-4/h7-9,16-17H,5-6,10-12H2,1-4H3

InChI Key

FJYIXYFSMHGQTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular membranes .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules, particularly acetamide derivatives and sulfur-containing heterocycles. Key analogues include:

Compound Name / ID Structural Differences Key Functional Groups Reference
(Z)-2-Methoxy-N-[3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Z-configuration; 2-methoxyphenyl instead of 4-(diethylamino)-2-methylphenyl Tetrahydrothienothiazole dioxido, methoxyacetamide
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3c, 3d, 3e, 3f) Thiazolidinedione core instead of tetrahydrothienothiazole; phenoxy linker Thiazolidinedione, substituted acetamide
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Trichloroethyl group; 1,3,4-thiadiazole substituent Thiadiazole, trichloroethyl, acetamide

Key Observations :

  • The diethylamino group in the target compound enhances lipophilicity and may improve membrane permeability compared to simpler methoxy-substituted analogues .
  • Compounds with thiazolidinedione moieties (e.g., 3c, 3d) exhibit known hypoglycemic activity via PPAR-γ modulation, suggesting the target compound could share similar mechanisms .
Pharmacological Activity
  • Hypoglycemic Activity : Thiazolidinedione-linked acetamides (e.g., 3c, 3d) demonstrated significant glucose-lowering effects in murine models, with IC₅₀ values ranging from 0.8–1.2 μM for PPAR-γ activation . The target compound’s enamine system and sulfone groups may similarly modulate metabolic pathways.
  • Antimicrobial Potential: Thiadiazole-acetamide hybrids (e.g., 4.1) showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to the thiadiazole moiety’s electron-deficient aromatic system .

Characterization Data :

Parameter Target Compound (Expected) 3c (Thiazolidinedione Derivative) 4.1 (Thiadiazole Derivative)
IR (cm⁻¹) ~1340, 1160 (S=O); 1660 (C=O) 1667 (C=O); 611 (C-S) 1670 (C=O); 1542 (C=N)
¹H NMR (δ ppm) ~1.2 (t, CH₂CH₃); 3.8 (s, OCH₃) 3.8 (s, OCH₃); 7.5 (m, Ar-H) 1.91 (s, CH₃); 7.52–7.94 (m, Ar-H)
MS (m/z) ~500–550 [M+H]⁺ 430.2 [M+H]⁺ 384 [M+H]⁺
Physicochemical Properties
  • Solubility: The sulfone and diethylamino groups balance hydrophilicity and lipophilicity, likely conferring moderate aqueous solubility (predicted LogP ~2.5).
  • Stability: The conjugated enamine system may reduce oxidative degradation compared to non-conjugated analogues .

Biological Activity

N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound belonging to the thiazole derivatives family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O4S2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}_2

This structure includes a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance:

  • Study Findings : A study on related thiazole compounds showed significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were reported to be as low as 15.8 µM for certain derivatives .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with essential metabolic pathways, likely due to the presence of the thiazole ring which enhances lipophilicity and cellular uptake .

Anticancer Activity

Research has also indicated that thiazole derivatives possess anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited moderate inhibitory effects on cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) with IC50 values indicating potential for further development as anticancer agents .
  • Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest. The presence of functional groups in the compound may facilitate interactions with DNA or proteins involved in cancer progression .

Case Studies

Several case studies have been documented to evaluate the efficacy of thiazole derivatives:

  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against MRSA.
    • Results : Compounds derived from thiazoles demonstrated significant activity with MIC values comparable to standard antibiotics.
    • : Thiazole derivatives could serve as lead compounds for developing new antimicrobial agents.
  • Anticancer Potential :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Results : Specific derivatives showed promising results with moderate cytotoxicity.
    • : Further structural modifications could enhance potency and selectivity against cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus15.8 µM
AntimicrobialMRSA31.6 µM
AnticancerSK-Hep-1 (liver)Moderate
AnticancerMDA-MB-231 (breast)Moderate
AnticancerNUGC-3 (gastric)Moderate

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